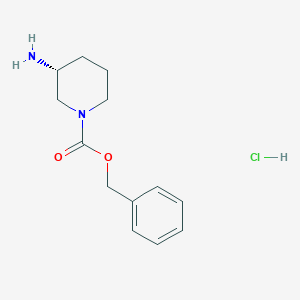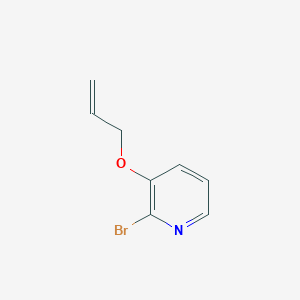![molecular formula C16H17N3O2 B3032267 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351398-32-7](/img/structure/B3032267.png)
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Übersicht
Beschreibung
The compound "2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative within the class of pyrazolo[1,5-a]pyrazin-4(5H)-one compounds. These derivatives have been synthesized and studied for their potential biological activities, particularly against cancer cells. For instance, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibitory effects on A549 lung cancer cells, with structure-activity relationship studies indicating that certain substituents can enhance their efficacy .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine under heating conditions, which can be assisted by microwave irradiation. The structures of these compounds are confirmed using spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy, and in some cases, X-ray diffraction analysis is used for single-crystal structures .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by spectroscopic techniques and, where possible, by X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be inferred from their synthesis and the functional groups present in their structure. The presence of reactive sites such as the pyrazole moiety and the potential for substitution reactions can lead to a variety of chemical transformations, which may be explored for the development of new compounds with enhanced biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. Spectroscopic data, including NMR and mass spectra, provide insights into the electronic environment of the molecules, which is crucial for predicting their reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The research on pyrazoline derivatives, including compounds structurally related to 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, highlights their significance in the development of new anticancer agents. Pyrazoline, being an electron-rich nitrogen carrier, is of interest due to its potential for dynamic applications in pharmaceutical chemistry. Recent studies have focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, particularly in anticancer activity. These derivatives are seen as promising moieties for researchers aiming to explore their utility against cancer, suggesting an area of considerable interest for further investigation (Ray et al., 2022).
Therapeutic Applications Beyond Cancer
Pyrazoline derivatives have been recognized for their broad therapeutic applications beyond anticancer activities. They exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic properties. This diversity in biological activities has stimulated significant research activity in this field, indicating the versatility of pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).
Synthetic and Medicinal Aspects
The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , have been explored extensively. Its application as a building block for drug-like candidates has displayed a broad range of medicinal properties. The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives reveal their potential in developing drug candidates for various diseases. This underlines the scope for medicinal chemists to further exploit these scaffolds in drug development, showcasing the compound's relevance in medicinal chemistry (Cherukupalli et al., 2017).
Wirkmechanismus
While the specific mechanism of action for “2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is not known, pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities. For example, some pyrazolo[1,5-a]pyrimidines have been found to be potent inhibitors of certain kinases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-3-10-21-13-6-4-12(5-7-13)14-11-15-16(20)17-8-9-19(15)18-14/h4-9,11H,2-3,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESDLFFFIHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213644 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
CAS RN |
1351398-32-7 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)




![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)
![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)



